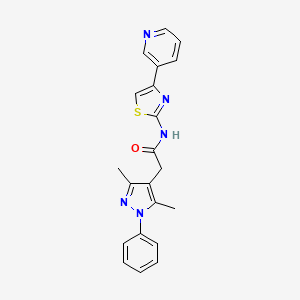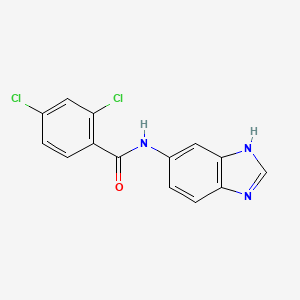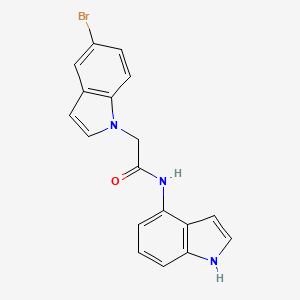![molecular formula C21H23N3O2 B10986237 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B10986237.png)
2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core structure. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materialsReaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one can be compared to other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide with a pyridazinone structure. These compounds share the pyridazinone core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C21H23N3O2/c25-21-9-8-19(20-7-4-14-26-20)22-24(21)16-23-12-10-18(11-13-23)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2 |
InChI Key |
GCGVGIPKZKYJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B10986183.png)
![methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B10986184.png)
![ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10986185.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10986193.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10986195.png)
![N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10986207.png)
![4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10986209.png)

![N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10986216.png)
![methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10986221.png)
![(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide](/img/structure/B10986228.png)
![Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10986231.png)
